molecular formula C7H19Cl2N2OP B6172039 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride CAS No. 2445790-96-3

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride

Cat. No.: B6172039
CAS No.: 2445790-96-3
M. Wt: 249.12 g/mol
InChI Key: SMFVPQSKKMEOLC-UHFFFAOYSA-N
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Description

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields of research. This compound is characterized by the presence of a piperazine ring, which is a common motif in many biologically active molecules. The addition of the dimethylphosphoryl group further enhances its chemical properties, making it a subject of interest in scientific studies.

Preparation Methods

The synthesis of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride typically involves several steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides. These reactions often require specific conditions, such as the presence of a base or a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperazine derivatives.

Scientific Research Applications

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-[(dimethylphosphoryl)methyl]piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-(2-chloroethyl)piperazine: Known for its use in the synthesis of pharmaceuticals.

    1-(3-trifluoromethylphenyl)piperazine: Studied for its potential antidepressant and anxiolytic effects.

    1-(1-methylpiperidin-4-yl)piperazine: Used in the development of kinase inhibitors.

The uniqueness of this compound lies in the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

2445790-96-3

Molecular Formula

C7H19Cl2N2OP

Molecular Weight

249.12 g/mol

IUPAC Name

1-(dimethylphosphorylmethyl)piperazine;dihydrochloride

InChI

InChI=1S/C7H17N2OP.2ClH/c1-11(2,10)7-9-5-3-8-4-6-9;;/h8H,3-7H2,1-2H3;2*1H

InChI Key

SMFVPQSKKMEOLC-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)CN1CCNCC1.Cl.Cl

Purity

95

Origin of Product

United States

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